3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine 3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine
Brand Name: Vulcanchem
CAS No.: 537677-93-3
VCID: VC19055838
InChI: InChI=1S/C17H19NO2S2/c1-13-6-8-15(9-7-13)17-18(10-11-21-17)22(19,20)16-5-3-4-14(2)12-16/h3-9,12,17H,10-11H2,1-2H3
SMILES:
Molecular Formula: C17H19NO2S2
Molecular Weight: 333.5 g/mol

3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

CAS No.: 537677-93-3

Cat. No.: VC19055838

Molecular Formula: C17H19NO2S2

Molecular Weight: 333.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine - 537677-93-3

Specification

CAS No. 537677-93-3
Molecular Formula C17H19NO2S2
Molecular Weight 333.5 g/mol
IUPAC Name 2-(4-methylphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine
Standard InChI InChI=1S/C17H19NO2S2/c1-13-6-8-15(9-7-13)17-18(10-11-21-17)22(19,20)16-5-3-4-14(2)12-16/h3-9,12,17H,10-11H2,1-2H3
Standard InChI Key GDSZOZWJFAGIPK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)C

Introduction

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine typically involves a multi-step protocol:

  • Formation of the Schiff Base: 4-Methylbenzenesulfonamide reacts with 4-methylbenzaldehyde under reflux in ethanol to form an intermediate Schiff base .

  • Cyclization with Thioglycolic Acid: The Schiff base undergoes cyclization with thioglycolic acid in the presence of N,NN,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding the thiazolidine ring .

The reaction is monitored via thin-layer chromatography (TLC), and the final product is purified through recrystallization using ethanol . Modifications in reaction conditions—such as solvent choice (e.g., anhydrous ethanol vs. methanol) or catalyst load—can influence yields, which typically range from 60% to 75%.

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous ethanolPrevents hydrolysis
TemperatureReflux (~80°C)Accelerates cyclization
CatalystDCC (1.2 equiv)Enhances coupling efficiency
Reaction Time9–10 hoursEnsures completion

Structural and Spectroscopic Characterization

Molecular Geometry

X-ray crystallography of analogous thiazolidine derivatives reveals a puckered five-membered ring with the sulfonyl group adopting a pseudo-axial conformation to minimize steric hindrance . The 4-methylphenyl substituent at position 2 contributes to planar aromatic stacking interactions, which may influence biological target binding .

Spectroscopic Data

  • NMR:

    • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 7.65–7.20 (m, aromatic H), 4.32 (s, CH2_2-S), 2.45 (s, CH3_3-Ar).

    • 13C^{13}\text{C}-NMR: δ 170.5 (C=O), 140.2–125.3 (aromatic C), 55.8 (C-S).

  • IR (KBr): 1685 cm1^{-1} (C=O stretch), 1320 cm1^{-1} (S=O asymmetric stretch) .

Physicochemical Properties

PropertyValueMethod
Molecular Weight333.47 g/molCalculated
Melting Point162–165°CDifferential Scanning Calorimetry
SolubilitySoluble in DMSO, chloroformExperimental
LogP3.2Computational prediction

The compound exhibits moderate lipophilicity (LogP = 3.2), suggesting favorable membrane permeability for biological applications . Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates in vitro assays.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies on structurally related thiazolidine sulfonamides demonstrate broad-spectrum activity:

  • Bacterial Strains: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal Strains: 50% inhibition at 16 µg/mL against Candida albicans .

The sulfonyl group enhances interactions with microbial enzymes (e.g., dihydropteroate synthase), disrupting folate synthesis .

Metabolic Regulation

Analogous thiazolidinediones act as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, improving insulin sensitivity . While direct evidence for this compound is limited, structural similarities suggest potential antidiabetic applications .

Applications in Drug Development

Lead Compound Optimization

Derivatization strategies focus on:

  • Replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance antimicrobial potency .

  • Introducing fluorinated sulfonyl groups to improve metabolic stability .

Preclinical Studies

Study TypeFindingReference
Acute Toxicity (mice)LD50_{50} > 500 mg/kg
Pharmacokineticst1/2t_{1/2} = 4.2 hours

Comparative Analysis with Analogues

CompoundStructural FeatureBiological Activity
3-(4-Methylbenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidineNitro substitution at C2Enhanced antibacterial (MIC = 4 µg/mL)
5-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-oneThioxo group at C2Anticancer (IC50_{50} = 8 µM)

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